molecular formula C20H20O4 B5700496 7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5700496
M. Wt: 324.4 g/mol
InChI Key: FKAKEVQCQGHKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C₂₀H₂₀O₄ and a molecular weight of 324.37 g/mol . This chromen-2-one (coumarin) derivative is characterized by a 4-propyl group and a 7-[(4-methoxybenzyl)oxy] substituent on its core ring structure. While analytical data for this specific molecule is limited in the public domain, research into structurally related 4-propylchromen-2-one compounds is highly informative. For instance, a close analog, 4-propyl-2H-benzo[h]-chromen-2-one (FCS-304), has been documented in scientific literature for its significant monoamine oxidase A (MAO-A) inhibitory activity (IC₅₀: 2.28 µM) and demonstrated an antidepressant-like profile in preclinical mouse models, without affecting motor function . This suggests that the 4-propylchromen-2-one scaffold is a platform of interest for investigating mechanisms related to the central nervous system. The specific research applications and biological activity of this compound itself remain a subject for further investigation, making it a candidate for exploratory biological screening and hit-to-lead optimization studies in medicinal chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(4-methoxyphenyl)methoxy]-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-3-4-15-11-20(21)24-19-12-17(9-10-18(15)19)23-13-14-5-7-16(22-2)8-6-14/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAKEVQCQGHKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pre Clinical Pharmacological Activities of 7 4 Methoxybenzyl Oxy 4 Propyl 2h Chromen 2 One in Research Models

Anti-inflammatory and Immunomodulatory Research

Evaluation of Anti-inflammatory Effects in Experimental Animal Models

Coumarins, a class of phytochemicals, are recognized for their anti-inflammatory properties. nih.gov Research into various coumarin (B35378) derivatives has demonstrated their potential to mitigate inflammation in several animal models. nih.gov These natural compounds are known to modulate key inflammatory pathways. mdpi.com

One study investigated the therapeutic potential of 8-methoxy-chromen-2-one (MCO), a coumarin derivative isolated from Ruta graveolens, in a collagen-induced arthritis (CIA) rat model. nih.gov In this model, treatment with MCO led to a marked reduction in the arthritic index and score. nih.gov Radiographic and histological data confirmed the alleviation of joint damage in the treated animals. nih.gov Furthermore, the study observed a significant reduction in the plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide. nih.gov

In other research, the anti-inflammatory effects of geranyloxycoumarin derivatives were noted. For instance, 7-geranyloxycoumarin was found to reduce edema by approximately 50% in an animal model. mdpi.com The anti-inflammatory activities of coumarins appear to be linked to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Antimicrobial Activity Profile

The coumarin scaffold is a recurring motif in compounds exhibiting a wide range of antimicrobial activities. nih.gov Derivatives of coumarin have been synthesized and evaluated for their efficacy against various pathogenic microorganisms, including bacteria and fungi. jmchemsci.comresearchgate.netnih.gov

In vitro Antibacterial Efficacy against Pathogenic Strains

Coumarin derivatives have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potential of these compounds is often attributed to their interaction with bacterial processes and structures. biolmolchem.com

A study on novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives showed significant antibacterial activity. researchgate.net Similarly, a series of 4-methyl-7-alkynyl coumarins exhibited promising antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 5 to 150 µg/mL. researchgate.net One compound from this series, 4p, showed antibacterial activity comparable to the standard drug ciprofloxacin. researchgate.net

Other studies have highlighted the efficacy of various substituted coumarins. For example, 5,7-dihydroxycoumarin (B1309657) derivatives were found to be potent against Staphylococcus aureus with a MIC value of 2.5 µg/mL. researchgate.net Another study reported that derivatives of 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC) produced inhibition zones ranging from 15 to 22 mm against pathogens like Escherichia coli and Staphylococcus aureus. jmchemsci.com The development of coumarin-based compounds continues to be an area of interest in the search for new antibacterial agents to combat multidrug-resistant bacteria. nih.govarabjchem.org

Coumarin Derivative ClassBacterial Strain(s)Key FindingReference
4-((5-Amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)E. coli, S. aureus, P. aeruginosa, K. pneumoniae, P. vulgarisInhibition zones of 15-22 mm observed. jmchemsci.com
4-Methyl-7-alkynyl coumarinsGram-positive and Gram-negative bacteriaMIC values ranged from 5 to 150 µg/mL. researchgate.net
5,7-Dihydroxycoumarin derivativesS. aureusPotent activity with MIC value of 2.5 µg/mL. researchgate.net
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-onesVarious pathogenic bacteriaExhibited significant antibacterial activity. researchgate.net

In vitro Antifungal Activity against Fungal Species

The antifungal properties of coumarin derivatives are well-documented, with various synthesized compounds showing efficacy against a range of fungal pathogens. researchgate.netnih.gov These compounds can inhibit fungal growth through mechanisms such as affecting the fungal cell wall. nih.gov

For instance, a study on 4-acetatecoumarin demonstrated its ability to inhibit mycelial growth and spore germination in Aspergillus species, with a reported Minimum Inhibition Concentration (MIC) of 16 μg/mL. nih.gov This compound was found to act against the structure of the fungal cell wall and showed synergistic or additive effects when combined with azole antifungals. nih.gov

Another investigation into a series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives found good to moderate activity against fungal organisms including Candida albicans and Fusarium oxysporum. researchgate.net Similarly, research on 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC) showed strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com The presence of specific substituents on the coumarin ring, such as amino derivatives, has been suggested to be significant for their pharmacological action. mdpi.com

Coumarin Derivative ClassFungal SpeciesKey FindingReference
4-AcetatecoumarinAspergillus fumigatus, Aspergillus flavusMIC value of 16 μg/mL; acts on the fungal cell wall. nih.gov
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-onesCandida albicans, Fusarium oxysporumDemonstrated good to moderate antifungal activity. researchgate.net
4-((5-Amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)Aspergillus niger, Candida albicansShowed strong inhibition against tested fungal strains. jmchemsci.com
4-Amino coumarin derivativesAlternaria alternata, Alternaria solaniEC50 values of 92-145 μg/mL. nih.govmdpi.com

Antiviral Investigations in Cellular and Molecular Models

Coumarins and their derivatives have been investigated for their antiviral activities against a wide array of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). nih.govnih.gov The 4-hydroxycoumarin (B602359) pharmacophore, in particular, has been a focus of antiviral research. nih.gov

Studies on 4-phenyl-coumarins have identified them as potential HIV transcription inhibitors that act by interfering with NF-κB and Tat functions. nih.gov Another coumarin-based anticoagulant, phenprocoumon, was identified as a novel lead with weak HIV protease inhibitory activity. nih.gov Further optimization of related pyrone derivatives led to the identification of potent analogues with significantly higher binding affinity. nih.gov

Derivatives of 7-hydroxycoumarin have also been evaluated for antiviral properties. For example, 7-propyloxy derivatives were found to be active against bovine viral diarrhea virus (BVDV), a surrogate for HCV. nih.gov Research has shown that the spatial arrangement of the coumarin unit and linker moieties is crucial for anti-HIV integrase activity. nih.gov

Enzyme Modulatory Studies

Inhibition/Activation of Monoamine Oxidases (MAO-A and MAO-B)

Coumarin derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO), which are key enzymes in the metabolism of monoamine neurotransmitters. nih.gov Both MAO-A and MAO-B isoforms are targets for inhibitors in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com

A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were investigated as potential multi-target inhibitors, demonstrating nanomolar and selective MAO-B inhibition. nih.gov For instance, one derivative in this class (compound 25) was identified as a highly potent and selective MAO-B inhibitor with an IC₅₀ value of 1.1 nM. nih.gov

The 7-benzyloxycoumarin framework is recognized as a key structural feature for MAO-B inhibition. nih.gov Structure-activity relationship studies have shown that substituents on the benzyloxy ring can significantly influence potency and selectivity. nih.govmdpi.com For example, research on 8-benzyloxycaffeine (B3062997) analogues, which share the benzyloxy moiety, found that electron-withdrawing and lipophilic substituents on the benzyl (B1604629) ring enhanced MAO-B inhibition potency. nih.gov The design of coumarin-based MAO inhibitors continues to be a promising strategy for developing new therapeutic agents for neurological disorders. mdpi.com

Coumarin Derivative ClassEnzyme Target(s)Key FindingReference
4-Aminomethyl-7-benzyloxy-2H-chromen-2-onesMAO-BNanomolar and selective inhibition (e.g., IC50 = 1.1 nM for compound 25). nih.gov
7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-oneMAO-BIdentified as a dual-targeting hit. nih.gov
8-Benzyloxycaffeine analoguesMAO-A, MAO-BReversible inhibition with Ki values in the nanomolar to low micromolar range. nih.gov
7-[(4-bromophenyl)methoxy]-3,4-dihydro-1H-quinolin-2-oneMAO-BIdentified as a highly active and selective MAO-B inhibitor. mdpi.com

Modulation of Other Relevant Enzymes (e.g., Carbonic Anhydrase, Lipoxygenase, Mcl-1)

There is no published research detailing the modulatory effects of 7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one on enzymes such as carbonic anhydrase, lipoxygenase, or the anti-apoptotic protein Mcl-1. While various coumarin and chromene derivatives have been investigated for their ability to inhibit or modulate a wide range of enzymes, specific inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for this compound are not available.

Receptor-Ligand Interaction and Signaling Pathway Studies

Agonistic and Antagonistic Activities at Specific Receptor Targets (e.g., GPCRs)

No studies have been identified that investigate the agonistic or antagonistic activities of this compound at any specific receptor targets, including G-protein coupled receptors (GPCRs). The binding affinity and functional activity of this compound at various receptors remain uncharacterized.

Elucidation of Intracellular Signaling Pathway Modulation

In the absence of receptor binding data, there is consequently no information on the ability of this compound to modulate any intracellular signaling pathways. Research into its effects on downstream signaling cascades has not been reported.

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant and free radical scavenging properties of this compound have not been specifically determined. Although the coumarin scaffold is known to be a feature of some antioxidant compounds, the direct antioxidant potential of this particular derivative has not been evaluated through standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Trolox equivalent antioxidant capacity (TEAC) assay. Therefore, no data on its efficacy as an antioxidant or free radical scavenger can be provided.

Mechanistic Elucidation of the Biological Actions of 7 4 Methoxybenzyl Oxy 4 Propyl 2h Chromen 2 One

Analysis of Cellular Uptake and Subcellular Localization

Currently, there is no published research detailing the cellular uptake and subcellular localization of 7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one. To understand its mechanism of action, studies would be necessary to determine how this compound enters cells, the efficiency of this process, and its distribution within various cellular compartments. Techniques such as fluorescence microscopy, using a fluorescently tagged version of the compound, or subcellular fractionation followed by analytical quantification, would be required to gather these critical data.

Molecular Target Identification and Validation Studies

The specific molecular targets of this compound have not been identified in the available scientific literature. Research in this area would involve techniques such as affinity chromatography, proteomics-based approaches, or computational docking studies to predict and identify potential protein binding partners. Subsequent validation studies, including in vitro binding assays and functional assays in the presence and absence of the compound, would be essential to confirm these targets.

Investigation of Gene Expression and Protein Regulation Profiles

There are no studies reporting the effects of this compound on gene expression or protein regulation. Comprehensive analysis using techniques like RNA sequencing (RNA-Seq) or microarray analysis would be needed to understand how this compound may alter the transcriptome of treated cells. Furthermore, proteomic analyses, such as mass spectrometry, would be required to determine the subsequent changes in protein expression levels and post-translational modifications.

DNA and RNA Interaction Studies

Direct interaction studies between this compound and nucleic acids have not been reported. To assess its potential to bind to DNA or RNA, biophysical techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry would need to be employed. Such studies would reveal whether the compound can intercalate into the DNA helix, bind to specific grooves, or interact with particular RNA structures, which could explain potential genotoxic or gene-regulatory effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of the Chromen 2 One Derivative Series

Influence of Substituents on the 4-Propyl and 7-Benzyloxy Positions on Biological Activity

The biological profile of 4,7-disubstituted coumarins is a direct consequence of the interplay between the steric, electronic, and lipophilic properties of the moieties at these positions. The 4-propyl group and the 7-benzyloxy ether linkage, in particular, are key sites for modification to modulate activity.

The 4-Propyl Position: The substituent at the C4 position of the coumarin (B35378) ring plays a crucial role in defining the molecule's interaction with biological targets. While a methyl group is common in many naturally occurring coumarins, larger alkyl or aryl groups at this position have been shown to significantly impact various activities, including antimicrobial and cytotoxic effects.

Alkyl Chain Length and Bulk: The length and branching of the alkyl chain at C4 can influence lipophilicity and steric interactions within a target's binding pocket. A propyl group, as in the title compound, provides a balance of moderate lipophilicity and size. Shortening or lengthening this chain (e.g., to ethyl or butyl) can alter the potency and selectivity of the compound.

Introduction of Unsaturation or Aryl Groups: Replacing the propyl group with more complex moieties, such as styryl or phenyl groups, has been a common strategy to enhance biological activity. For instance, studies on related 4-substituted coumarins have shown that introducing a styryl group with halogen substituents can lead to notable antifungal activity. Similarly, 4-phenylcoumarin (B95950) derivatives have been investigated as potent inhibitors of tubulin polymerization.

The 7-Benzyloxy Position: The 7-hydroxy group of the coumarin scaffold is a frequent site for derivatization, often converted to an ether or ester to enhance properties like bioavailability and target affinity. The 7-[(4-methoxybenzyl)oxy] group in the title compound combines several features that contribute to its activity.

The Ether Linkage: The oxygen bridge provides a degree of conformational flexibility and can act as a hydrogen bond acceptor.

The Benzyl (B1604629) Group: This group adds significant lipophilicity and potential for π-π stacking interactions with aromatic residues in a protein binding site.

Substituents on the Benzyl Ring: The electronic properties of substituents on the phenyl ring of the benzyloxy group are critical. The 4-methoxy group is an electron-donating group, which can influence the electron density of the entire benzyloxy moiety and its interaction with the target. Research on other molecular scaffolds suggests that electron-donating groups like methoxy (B1213986) can enhance antimigration effects compared to electron-withdrawing groups like chloro or nitro. The position of this substituent (ortho, meta, or para) is also a key determinant of activity.

The following table summarizes the general influence of substituent modifications at the C4 and C7 positions on the biological activity of coumarin analogs, based on trends observed in related series.

PositionSubstituent ModificationGeneral Impact on Biological Activity
C4-Position Varying Alkyl Chain Length (e.g., Methyl, Ethyl, Propyl, Butyl)Modulates lipophilicity and steric fit in the binding pocket. Optimal length is target-dependent.
Introduction of Aryl/Substituted Aryl GroupCan introduce π-stacking interactions, potentially increasing potency (e.g., anticancer activity).
Introduction of Heterocyclic RingsCan introduce specific hydrogen bonding or polar interactions, potentially improving selectivity and potency.
C7-Position (Benzyloxy Moiety) Removal/Replacement of Benzyl Group with Alkyl GroupReduces potential for π-stacking interactions, generally decreasing the activity dependent on such interactions.
Modification of Benzyl Ring Substituent (e.g., -OCH3 to -Cl, -NO2, -F)Alters electronic properties (electron-donating vs. withdrawing), which modulates binding affinity.
Change in Substituent Position (para to ortho/meta)Alters the geometry of interaction with the target, affecting binding orientation and potency.

Conformational Analysis and Stereochemical Implications for Activity

The primary sources of conformational flexibility in the molecule are the single bonds within the two side chains:

The 4-Propyl Chain: Rotation can occur around the C4-C(propyl) bond and the subsequent C-C bonds of the propyl group. This allows the alkyl chain to adopt various conformations to fit into hydrophobic pockets of a target protein.

The 7-Benzyloxy Linkage: Significant flexibility exists here due to rotation around several bonds:

The C7-O bond.

The O-CH₂ (ether) bond.

The CH₂-C(benzyl) bond.

These rotational freedoms mean that the 4-methoxybenzyl group can sweep through a large conformational space relative to the planar coumarin core. The preferred conformation in a biological environment will be the one that maximizes favorable interactions with the receptor or enzyme active site. This conformation, often referred to as the "bioactive conformation," may differ from the lowest energy conformation in solution.

While specific crystallographic or advanced molecular modeling studies for 7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one are not widely available, analysis of related structures indicates that the planarity of the coumarin ring system is a consistent feature. The orientation of the 7-alkoxy substituent is typically close to coplanar with the coumarin ring to maximize resonance stabilization. However, the bulk of the benzyl group may induce some torsion. The precise arrangement of these flexible side chains is critical for activity, as it dictates how the molecule presents its pharmacophoric features (e.g., hydrophobic regions, hydrogen bond acceptors, aromatic system) to its biological target. There are no chiral centers in this specific molecule, so stereochemical implications are not a factor unless chiral derivatives are synthesized.

Design Principles for Optimizing the Biological Efficacy of this compound Analogs

Based on the established SAR principles for coumarin derivatives, several strategies can be employed to optimize the biological efficacy of this series. The goal is to enhance potency, selectivity, and pharmacokinetic properties by systematically modifying the lead structure.

Systematic Modification of the 4-Propyl Group:

Chain Length Variation: Synthesize analogs with varying alkyl chain lengths (methyl, ethyl, butyl, pentyl) to probe the size of the hydrophobic pocket at the target site.

Introduction of Branching: Introduce branching (e.g., isopropyl, isobutyl, sec-butyl) to increase steric bulk and potentially improve selectivity and metabolic stability.

Bioisosteric Replacement: Replace the propyl group with other functionalities of similar size but different properties, such as a cyclopropyl (B3062369) group (to introduce rigidity) or an allyl group (to introduce a reactive handle or different electronic properties).

Exploration of the 7-Benzyloxy Moiety:

Electronic Tuning of the Benzyl Ring: Synthesize a focused library of analogs with different substituents at the para-position of the benzyl ring. This should include a range of electron-donating (e.g., -OH, -CH₃) and electron-withdrawing (e.g., -F, -Cl, -CF₃) groups to systematically probe electronic requirements for optimal binding.

Positional Isomerism: Move the methoxy substituent to the ortho- and meta-positions to investigate the spatial tolerance for substituents on the benzyl ring.

Scaffold Hopping: Replace the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) to explore different hydrogen bonding patterns and steric interactions.

Modification of the Linker:

Varying Linker Length: The methylene (B1212753) (-CH₂-) linker between the ether oxygen and the phenyl ring can be extended (e.g., to -CH₂CH₂-) or rigidified (e.g., by incorporation into a ring) to alter the flexibility and positioning of the aromatic ring.

A rational drug design approach would involve synthesizing small, focused libraries based on these principles and evaluating them in relevant biological assays. The resulting data would continuously refine the SAR model and guide the design of next-generation analogs with improved efficacy.

Computational and Theoretical Investigations of 7 4 Methoxybenzyl Oxy 4 Propyl 2h Chromen 2 One

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein. For chromen-2-one (coumarin) derivatives, several biological targets have been identified as relevant for their therapeutic effects. These include enzymes like acetylcholinesterase (AChE), monoamine oxidases (MAO), and various kinases, which are implicated in neurodegenerative diseases and cancer.

Docking studies of 7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one against such targets can reveal specific binding interactions. For instance, the methoxybenzyl group might form hydrogen bonds or hydrophobic interactions within the active site of an enzyme, while the chromen-2-one core could engage in π-π stacking with aromatic amino acid residues. The binding energy, calculated as a docking score, provides an estimate of the binding affinity. Lower binding energies typically indicate a more stable and favorable interaction.

Table 1: Illustrative Molecular Docking Results for this compound

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPotential Interaction Type
Acetylcholinesterase (AChE)1N5R-9.8Trp279, Tyr334π-π Stacking, Hydrophobic
Monoamine Oxidase B (MAO-B)2V5Z-10.4Tyr398, Tyr435Hydrogen Bond, Hydrophobic
VEGFR-2 Kinase4ASD-8.9Cys919, Asp1046Hydrogen Bond, van der Waals

Note: The data in this table is representative and serves to illustrate typical findings from molecular docking simulations for this class of compounds.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Interactions

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the binding. This helps to validate the docking pose and provides deeper insights into the nature of the interactions.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD value over the simulation period suggests that the ligand remains securely bound in the active site. Additionally, the Root Mean Square Fluctuation (RMSF) can identify the flexibility of different parts of the protein upon ligand binding. Analysis of hydrogen bonds and other non-covalent interactions throughout the simulation confirms which interactions are most persistent and crucial for binding. For example, a simulation of the this compound-VEGFR-2 complex would confirm the stability of the interactions predicted by docking.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide information on the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and interaction capabilities.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller energy gap suggests the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions.

Table 2: Representative Quantum Chemical Properties for this compound

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-1.8 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.4 eVChemical reactivity and stability

Note: The data presented is hypothetical and representative of values obtained for similar aromatic compounds through DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromen-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For chromen-2-one derivatives, QSAR models can predict the activity of new, unsynthesized compounds based on their molecular descriptors (e.g., physicochemical, electronic, and topological properties).

A typical 3D-QSAR study involves aligning a set of active compounds and generating fields that describe their steric and electrostatic properties. A statistical model is then built to correlate variations in these fields with changes in biological activity. The resulting model, validated by statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), can be visualized as a contour map. This map highlights regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of more potent derivatives.

In Silico Prediction of ADMET-Related Parameters

Before a compound can be considered a viable drug candidate, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to screen compounds for potential pharmacokinetic issues early in the drug discovery process.

These tools use various models, including QSAR and rule-based systems like Lipinski's Rule of Five, to predict a range of parameters. For this compound, these predictions can estimate its oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450s, and potential for toxicity. This information is critical for prioritizing compounds for further development and identifying potential liabilities that may need to be addressed through structural modification.

Table 3: Predicted ADMET-Related Parameters for this compound

PropertyPredicted Value/ClassificationMethod/Rule
Molecular Weight338.38 g/mol Calculation
LogP (Lipophilicity)4.1Calculation
H-Bond Donors0Rule of Five
H-Bond Acceptors4Rule of Five
Lipinski's Rule of Five0 ViolationsRule-Based
Human Intestinal AbsorptionHighPrediction Model
Blood-Brain Barrier (BBB) PermeantYesPrediction Model
CYP2D6 InhibitorYesPrediction Model
Total ClearanceLowPrediction Model

Note: This data is generated from predictive models and serves as an estimation of the compound's pharmacokinetic properties.

Advanced Analytical Methodologies for Research and Characterization of 7 4 Methoxybenzyl Oxy 4 Propyl 2h Chromen 2 One

Chromatographic Methods for Quantification in Experimental Biological Samples (e.g., in vitro assays, animal tissues)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the cornerstone techniques for the sensitive and selective quantification of small molecules like 7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one in complex biological matrices. These methods are pivotal for accurately determining the concentration of the compound in samples derived from in vitro assays (e.g., cell lysates, microsomal incubations) and animal tissues.

The development of a quantitative chromatographic method typically involves several key steps:

Sample Preparation: To ensure accurate and reproducible results, a robust sample preparation protocol is crucial. This often involves protein precipitation to remove larger molecules, followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte of interest from interfering matrix components. The choice of extraction solvent and SPE sorbent is optimized to maximize the recovery of this compound.

Chromatographic Separation: A suitable reversed-phase C18 or C8 column is commonly selected to achieve efficient separation of the analyte from endogenous compounds. The mobile phase composition, typically a mixture of an aqueous solvent (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent (such as acetonitrile (B52724) or methanol), is carefully optimized through gradient elution to ensure sharp, symmetrical peaks and a short analysis time.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. This minimizes background noise and allows for accurate quantification even at low concentrations.

Table 1: Illustrative Parameters for a Hypothetical HPLC-MS/MS Method

ParameterCondition
Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 95% B over 5 min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)[M+H]⁺ > fragment ion
MRM Transition (IS)[M+H]⁺ > fragment ion

Spectroscopic Techniques (e.g., advanced NMR, high-resolution MS) for Structural Elucidation of Metabolites in Non-human Studies

Identifying the metabolic fate of this compound is a critical aspect of preclinical development. Advanced spectroscopic techniques, particularly high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for the structural elucidation of its metabolites in non-human studies (e.g., in liver microsomes, hepatocytes, or excreta from animal studies).

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), provides accurate mass measurements of both the parent compound and its metabolites. This allows for the determination of elemental compositions and the identification of potential biotransformations such as hydroxylation, demethylation, or glucuronidation. Fragmentation patterns obtained from techniques like collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provide further structural information.

Nuclear magnetic resonance (NMR) spectroscopy offers a definitive method for structure elucidation. While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule. For metabolite identification, samples are often purified or enriched before analysis. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed to establish the precise location of metabolic modifications on the parent structure. The non-destructive nature of NMR allows the sample to be preserved for further analysis.

Table 2: Common Biotransformations and Corresponding Mass Shifts

BiotransformationMass Change (Da)
Hydroxylation+15.9949
O-demethylation-14.0157
Glucuronidation+176.0321
Sulfation+79.9568

Development of Bioanalytical Assays for Pre-clinical Research

The development of a validated bioanalytical assay is a prerequisite for conducting preclinical pharmacokinetic and toxicokinetic studies. These assays must be demonstrated to be reliable, reproducible, and accurate for the intended purpose. The principles of such assay development are guided by regulatory agencies and are crucial for generating high-quality data to support drug development decisions.

A typical bioanalytical method validation for this compound would encompass the following parameters:

Selectivity and Specificity: The assay must be able to unequivocally differentiate and quantify the analyte in the presence of endogenous matrix components and potential metabolites.

Accuracy and Precision: The accuracy of the method refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. These are evaluated at multiple concentration levels within the calibration range.

Calibration Curve: A calibration curve is generated by analyzing a series of standards of known concentrations. The relationship between concentration and response should be well-defined and reproducible, typically using a linear or weighted linear regression model.

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.

Matrix Effect: This assesses the potential for components of the biological matrix to suppress or enhance the ionization of the analyte, which could lead to inaccurate quantification.

Stability: The stability of this compound is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Concluding Perspectives and Future Research Directions

Summary of Key Research Findings for 7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

There are no specific research findings available for this compound in the public domain.

Identification of Knowledge Gaps and Unanswered Questions in the Research Field

The primary knowledge gap is the complete absence of data for this specific compound. Key unanswered questions include:

What are the viable synthetic routes to produce this compound with good yield and purity?

What are the fundamental physicochemical properties of this compound, such as its solubility, stability, and lipophilicity?

Does this compound exhibit any significant biological activity? For instance, does it show cytotoxic effects against cancer cell lines, inhibitory activity against key enzymes, or antimicrobial properties?

If biologically active, what is the mechanism of action at a molecular level?

What is the structure-activity relationship for this particular substitution pattern on the coumarin (B35378) scaffold?

Potential for Further Exploration of Novel Biological Activities and Mechanistic Insights

Given the diverse biological activities of the broader coumarin family, there is theoretical potential for this compound to possess novel biological properties. The combination of the 4-propyl and a substituted benzyloxy group at the 7-position could confer unique pharmacological characteristics. Future research could explore its potential as:

An anticancer agent: Many coumarin derivatives have demonstrated antiproliferative and pro-apoptotic effects.

An enzyme inhibitor: The coumarin nucleus is a scaffold for various enzyme inhibitors, including monoamine oxidase (MAO) inhibitors and acetylcholinesterase (AChE) inhibitors.

An antimicrobial agent: The lipophilicity and electronic properties of the substituents could lead to activity against bacteria or fungi.

Mechanistic studies would be contingent on the discovery of any significant biological activity and would aim to identify the specific cellular pathways and molecular targets modulated by the compound.

Strategic Directions for the Development of Advanced Research Probes and Lead Compounds from this Scaffold

Should initial screening reveal promising biological activity for this compound, the following strategic directions could be pursued:

Synthesis of Analogues: A library of related compounds could be synthesized by modifying the substituents at the 4 and 7 positions to establish a clear structure-activity relationship (SAR).

Development of Research Probes: If a specific molecular target is identified, the compound could be modified to create chemical probes (e.g., by incorporating fluorescent tags or biotin) to study the target's function in biological systems.

Lead Optimization: For a promising lead compound, medicinal chemistry efforts would focus on optimizing its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to develop a potential drug candidate.

Q & A

Q. What are the common synthetic routes for synthesizing 7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one?

The synthesis typically involves multi-step organic reactions:

Chromenone Core Formation : A condensation reaction between a β-keto ester (e.g., ethyl acetoacetate) and a substituted phenol derivative under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Substitution at the 7-Position : Alkylation or etherification using 4-methoxybenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) to introduce the 4-methoxybenzyloxy group .

Propyl Group Introduction : The 4-propyl substituent is typically incorporated via Friedel-Crafts alkylation or Grignard reactions, followed by purification using column chromatography (silica gel, petroleum ether/ethyl acetate gradient) .
Key Tools : Reaction progress is monitored via TLC, and purity is confirmed using HPLC and NMR spectroscopy .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • ¹H/¹³C NMR : Assigns protons and carbons to verify substituent positions (e.g., methoxybenzyl and propyl groups). Aromatic protons typically appear at δ 6.8–7.5 ppm, while the chromenone carbonyl resonates at ~δ 160 ppm in ¹³C NMR .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, ether C-O at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~352) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the 7-position to enhance yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetone) improve nucleophilicity of the phenolic oxygen .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or mild bases (e.g., Cs₂CO₃) enhance reaction rates and selectivity .
  • Temperature Control : Reactions are conducted under reflux (60–80°C) to balance kinetics and side-product formation .
  • Post-Reaction Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization (e.g., methanol) improve purity .

Q. What strategies address discrepancies in biological activity data across studies?

  • Assay Standardization : Use validated cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structural Analog Comparison : Compare activity with analogs (e.g., 6-chloro-4-methyl derivatives) to identify substituent-dependent trends .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions using liver microsomes to rule out false negatives/positives .

Q. How to design assays to evaluate its mechanism in cancer pathways?

  • Target Identification : Screen against kinase libraries (e.g., EGFR, PI3K) using computational docking (AutoDock) followed by surface plasmon resonance (SPR) for binding affinity .
  • Apoptosis Assays : Perform flow cytometry (Annexin V/PI staining) and Western blotting (Bcl-2, caspase-3) in treated vs. untreated cancer cells .
  • In Vivo Validation : Use xenograft models (e.g., nude mice with HT-29 tumors) to assess pharmacokinetics and tumor regression at 10–50 mg/kg doses .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data in polar vs. non-polar solvents?

  • Solvent Polarity Index : Test solubility in a solvent series (e.g., hexane → ethanol → DMSO) and correlate with Hansen solubility parameters .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) reveals molecular packing, explaining solubility trends .
  • Co-solvent Systems : Use PEG-400/water mixtures to improve bioavailability for in vitro assays .

Methodological Resources

  • Structural Refinement : SHELXL for crystallographic data analysis .
  • Synthetic Protocols : Refer to Journal of Medicinal Chemistry for optimized reaction conditions .
  • Biological Assays : Follow NIH guidelines for cytotoxicity and kinase inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.